molecular formula C11H12FN3O B2555288 (4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran CAS No. 1144501-06-3

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran

Cat. No. B2555288
CAS RN: 1144501-06-3
M. Wt: 221.235
InChI Key: ICWWCICBXQASSW-SECBINFHSA-N
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Description

(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in different areas of research.

Scientific Research Applications

Modulation of Biological Processes

Studies have demonstrated the importance of benzopyran derivatives in modulating biological processes. For instance, benzopyran derivatives have been investigated for their role in the insulin-secreting process, showcasing the potential to develop new benzopyran-type K(ATP) channel activators with improved selectivity towards insulin-secreting cells (Florence et al., 2011). This application is critical in the context of diabetes management, where the regulation of insulin secretion plays a fundamental role.

Nonlinear Optical Properties

The exploration of benzopyran derivatives extends to the realm of material science, particularly in the study of their nonlinear optical properties. A series of symmetric derivatives of benzopyrans have been synthesized and analyzed for their nonlinear optical properties, revealing significant hyperpolarizabilities that suggest potential applications in electro-optical devices and materials (Moylan et al., 1996). These findings open avenues for the development of advanced materials for optical communications and computing.

Anticancer Research

Benzopyran compounds have also been a focus in anticancer research. A study highlighted the cytotoxicity of pyrano[4,3-b]chromones against human oral squamous cell carcinoma cell lines, providing a foundation for the development of new anticancer drugs based on benzopyran structures (Nagai et al., 2018). The potential for these compounds to act as tumor-specific agents underscores the significance of benzopyran derivatives in therapeutic applications.

Chemical Synthesis and Catalysis

The versatility of benzopyran derivatives extends to their role in chemical synthesis, serving as key intermediates or catalysts in the synthesis of complex molecules. For example, ZnO-beta zeolite has been utilized as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, demonstrating the efficiency and recyclability of this approach in organic synthesis (Katkar et al., 2011).

properties

IUPAC Name

(4R)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-11(2)6-9(14-15-13)8-5-7(12)3-4-10(8)16-11/h3-5,9H,6H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWWCICBXQASSW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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